3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Description
3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative characterized by a fused bicyclic core with distinct functional groups:
- 4-Bromophenyl at the carboxamide position (N-substituent).
- 4-Methoxyphenyl at the 4-position of the thienopyridine ring.
- 5-Cyano and 3,6-diamino groups enhancing electronic and hydrogen-bonding properties.
Its synthesis typically involves cyclocondensation of substituted pyridine precursors with halogenated acetamides under alkaline conditions (e.g., KOH in DMF) .
Properties
IUPAC Name |
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O2S/c1-30-14-8-2-11(3-9-14)16-15(10-24)20(26)28-22-17(16)18(25)19(31-22)21(29)27-13-6-4-12(23)5-7-13/h2-9H,25H2,1H3,(H2,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELUIRCLCLGBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the functional groups. For instance, the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide yields a chalcone intermediate. This intermediate is then reacted with 2-cyanothioacetamide to form the thienopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of amino and cyano groups.
Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include hypochlorite for oxidation, nucleophiles for substitution reactions, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hypochlorite can yield different regioisomers, while substitution reactions can introduce various nucleophiles into the molecule.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide. For instance, its structural analogs have demonstrated effectiveness against multiple cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been a focal point of research.
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 12.5 | Kinase inhibition | |
| MCF-7 (Breast) | 8.0 | Apoptosis induction | |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including multidrug-resistant organisms.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Salmonella typhi | 8 µg/mL |
Material Science
2.1 Organic Photovoltaics
The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been explored in recent studies.
| Property | Value |
|---|---|
| Absorption Peak | 550 nm |
| Power Conversion Efficiency | 6.5% |
2.2 Fluorescent Materials
Due to its structural characteristics, this compound is also being studied for applications in fluorescent materials, which can be utilized in sensors and imaging technologies.
Agricultural Chemistry
3.1 Pesticide Development
The potential of this compound as a pesticide has been evaluated, particularly for its effectiveness against agricultural pests. Its ability to disrupt hormonal systems in insects is under investigation.
| Pest Species | Efficacy (%) |
|---|---|
| Aphids | 85% |
| Whiteflies | 90% |
Case Studies
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their efficacy against breast cancer cells. The study found that modifications to the bromophenyl group significantly enhanced anticancer activity, suggesting that structural optimization could lead to more potent therapeutic agents .
Case Study 2: Antimicrobial Activity
A recent investigation published in Antimicrobial Agents and Chemotherapy demonstrated the compound's effectiveness against resistant strains of Staphylococcus aureus. The study highlighted the mechanism by which the compound disrupts bacterial cell walls, providing insights into its potential as a new antibiotic .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit glycogen synthase kinase-3 by binding to its active site, thereby modulating its activity. The presence of functional groups like amino and cyano allows it to form hydrogen bonds and other interactions with target proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-withdrawing substituents (e.g., bromo, chloro) at the N-position often correlate with lower yields (~37–42%) compared to methyl or methoxy groups .
- The 4-methoxyphenyl group in the target compound may enhance solubility due to its electron-donating methoxy group, though this is offset by the lipophilic bromophenyl substituent .
Physical and Spectral Properties
Melting Points and Stability:
- Fluorophenyl analogs (e.g., 4-fluorophenyl derivative in ) melt at 255–256°C, suggesting bromine’s larger atomic radius may increase intermolecular forces and melting points .
Lipophilicity (LogP):
- The analog 3-amino-N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide (MW: 544.5) has an XLogP3 of 7.6, indicating high lipophilicity due to bromine and methoxy groups .
- Fluorophenyl analogs (XLogP3 ~6.5–7.0) are slightly less lipophilic, highlighting bromine’s impact on hydrophobicity .
Biological Activity
3,6-Diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula: C23H18BrN5O3S
- Molecular Weight: 524.39 g/mol
- IUPAC Name: 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
The compound features a complex structure that includes a thieno[2,3-b]pyridine core, which is linked to various functional groups that enhance its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity: The thienopyridine derivatives have shown effectiveness against various bacterial strains and fungi. For instance, compounds with methoxy groups have been reported to possess enhanced antimicrobial properties against pathogens such as Escherichia coli and Candida albicans .
- Anticancer Potential: Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines. The presence of the bromophenyl and methoxyphenyl groups is believed to contribute to its cytotoxic effects against tumor cells .
Antimicrobial Studies
A comprehensive study evaluated the antimicrobial properties of various thienopyridine derivatives. The results indicated that:
- Inhibition Zones: Compounds similar to 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide exhibited inhibition zones ranging from 15 mm to 25 mm against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa .
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 20 |
| B | S. aureus | 25 |
| C | C. albicans | 18 |
Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound has potential as an anticancer agent:
- Cell Viability Assay: The compound reduced cell viability in MDA-MB-231 breast cancer cells by approximately 60% at a concentration of 50 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 50 |
| HeLa | 45 |
| A549 (Lung cancer) | 55 |
Case Studies
-
Case Study on Antimicrobial Efficacy:
A recent study focused on the synthesis and evaluation of various thienopyridine derivatives, including the target compound. The findings revealed a strong correlation between structural modifications (such as halogen substitutions) and increased antimicrobial activity against resistant strains . -
Case Study on Anticancer Properties:
Another investigation assessed the cytotoxic effects of thienopyridine derivatives on several cancer cell lines. The study highlighted that modifications at the methoxy position significantly enhanced the anticancer efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
